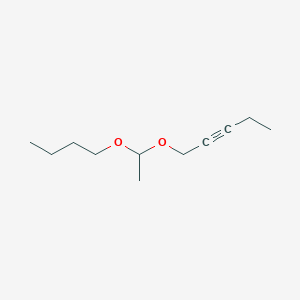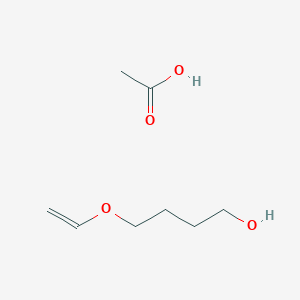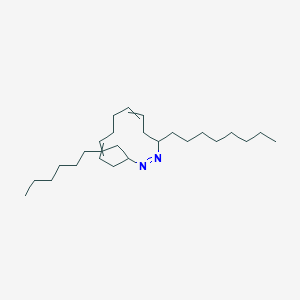
(1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene is a synthetic organic compound characterized by its unique cyclic structure containing nitrogen atoms and multiple double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene typically involves the palladium-catalyzed coupling of haloalkynes and allylic halides. This method allows for the selective formation of the (1Z) isomer with high yields and excellent stereoselectivity. The reaction conditions often include the use of stoichiometric lithium halides to achieve the desired stereochemistry .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: (1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Industry: Used in the production of advanced materials with specific electronic or mechanical properties.
Mecanismo De Acción
The mechanism by which (1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular membranes, affecting membrane fluidity and signaling pathways.
Comparación Con Compuestos Similares
(1Z)-1,2-Dihalo-1,4-dienes: These compounds share a similar structural motif but differ in the presence of halogen atoms.
(1Z)-Octadecenyl derivatives: These compounds have similar long alkyl chains but differ in their functional groups.
Uniqueness: (1Z)-3,12-Dioctyl-1,2-diazacyclododeca-1,5,9-triene is unique due to its combination of a cyclic structure with nitrogen atoms and multiple double bonds, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
89900-64-1 |
|---|---|
Fórmula molecular |
C26H48N2 |
Peso molecular |
388.7 g/mol |
Nombre IUPAC |
3,12-dioctyl-1,2-diazacyclododeca-1,5,9-triene |
InChI |
InChI=1S/C26H48N2/c1-3-5-7-9-13-17-21-25-23-19-15-11-12-16-20-24-26(28-27-25)22-18-14-10-8-6-4-2/h15-16,19-20,25-26H,3-14,17-18,21-24H2,1-2H3 |
Clave InChI |
QCQFYCNHNJRIRE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1CC=CCCC=CCC(N=N1)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
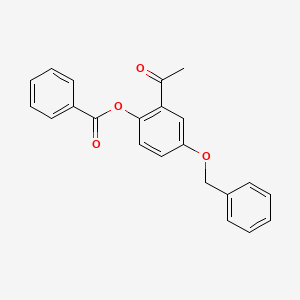
![N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14396319.png)
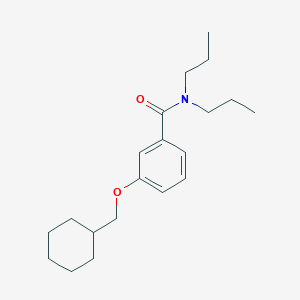

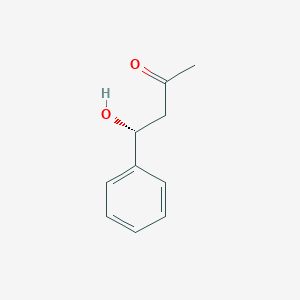
![2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole](/img/structure/B14396339.png)
![4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile](/img/structure/B14396345.png)
![1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14396354.png)
![(1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone](/img/structure/B14396359.png)
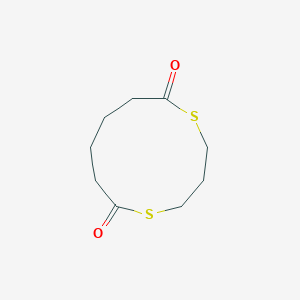
![3-[(2,4,5-Trichlorophenoxy)methyl]aniline](/img/structure/B14396369.png)
